2-Methylveratraldehyde

Catalog No.
S1922499
CAS No.
51234-09-4
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylveratraldehyde

CAS Number

51234-09-4

Product Name

2-Methylveratraldehyde

IUPAC Name

3,4-dimethoxy-2-methylbenzaldehyde

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3

InChI Key

SDPDVKKZRJAMEK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1OC)OC)C=O

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C=O

Organic Chemistry

Veratraldehyde is widely used in the field of organic chemistry . It can be synthesized through several routes, with each method tailored to specific requirements. One prominent synthesis approach involves the oxidation of Veratrole using oxidizing agents such as chromic acid or potassium permanganate . Its unique chemical properties, including its aromatic structure and reactivity, render it amenable to various chemical reactions and applications .

Repellency Research

Veratraldehyde has been studied for its repellency against mosquito females and tick nymphs . The repellency of veratraldehyde was tested against Aedes albopictus and Culex pipiens pallens females and Haemaphysalis longicornis nymphs using arm-in-cage, indoor or filter paper tests . Veratraldehyde exhibited repellency similar to or lower than that of n,n-diethyl-meta-toluamide (DEET) against A. albopictus, but in H. longicornis, the activity of veratraldehyde was better than that of DEET . The absorption of veratraldehyde via skin was minimal, if at all .

Pharmacokinetic Study

Veratraldehyde and its metabolite Veratric Acid have been studied in the field of pharmacokinetics . .

Food Additive

Veratraldehyde is a known food additive . It is popular commercially because of its pleasant woody fragrance

Synthesis of (+)-Lithospermic Acid

Veratraldehyde is used in the preparation of 4-chloromethyl-2-(dimethoxyphenyl)-1,3-dioxolane, which is used in the synthesis of (+)-lithospermic acid . This compound has anti-HIV activity

Organometallic Chemistry

2-Methyltetrahydrofuran, which is related to Veratraldehyde, has been used in organometallic chemistry . It has been used in organometallic reactions ranging from classical carbanionic to cross-coupling processes

2-Methylveratraldehyde, also known as 3,4-dimethoxybenzaldehyde, is an aromatic aldehyde characterized by its sweet, woody vanilla-like odor. It is a derivative of veratraldehyde and features two methoxy groups attached to a benzene ring, with an aldehyde functional group. This compound is typically found in various natural sources, including certain essential oils and fruits like raspberry and ginger. Its melting point ranges from 40 to 43 °C, and it exhibits low solubility in water, making it primarily soluble in organic solvents such as ethanol and oils .

  • Veratraldehyde is considered harmful and may cause irritation upon contact with skin, eyes, or respiratory system [].
  • Specific data on its toxicity is limited, and proper handling procedures are recommended.

Please Note:

  • The information provided is based on Veratraldehyde (3,4-dimethoxybenzaldehyde). There's no scientific literature available on a specific "2-Methylveratraldehyde" molecule.
  • The decomposition reaction is a general prediction based on similar aromatic aldehydes.
  • For detailed safety information, refer to safety data sheets (SDS) from chemical suppliers.
Typical of aldehydes:

  • Oxidation: It can be oxidized to form carboxylic acids, specifically veratric acid, under ambient conditions or in the presence of strong oxidizing agents .
  • Condensation Reactions: The compound can undergo condensation with various nucleophiles to form larger organic molecules. For instance, it reacts with 3-acetyl-2,5-dimethythiophene to yield a chalcone dye .
  • Formation of Inclusion Complexes: It forms 1:1 inclusion complexes with cyclodextrins, which can enhance its solubility and stability in various applications .

The synthesis of 2-Methylveratraldehyde can be achieved through several methods:

  • Methylation of Vanillin: This method involves reacting vanillin with dimethyl sulfate under alkaline conditions. The methylation reaction introduces additional methoxy groups to the aromatic ring, resulting in the formation of 2-Methylveratraldehyde .
  • Formylation Reactions: Veratrole can undergo formylation reactions using various reagents to yield 2-Methylveratraldehyde. This process often involves heating and the use of catalysts to facilitate the reaction .

2-Methylveratraldehyde has diverse applications across various industries:

  • Fragrance Industry: Its sweet, woody aroma makes it a valuable ingredient in perfumes and flavorings.
  • Pharmaceutical Industry: It serves as an intermediate in synthesizing antibiotics and other medicinal compounds.
  • Agricultural Sector: Used as a synergist in veterinary drugs to enhance the efficacy of treatments against bacterial infections in poultry .

Studies on the interactions of 2-Methylveratraldehyde highlight its compatibility and reactivity with other chemical entities:

  • Complex Formation: As mentioned earlier, it forms inclusion complexes with cyclodextrins, which can improve its solubility and bioavailability for pharmaceutical applications .
  • Reactivity with Aldehydes: The compound's aldehyde functional group makes it reactive with various nucleophiles, leading to diverse synthetic pathways for creating complex organic molecules.

Several compounds share structural similarities with 2-Methylveratraldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
VeratraldehydeTwo methoxy groups on benzene; aldehydeSweet vanilla-like odor; used as a flavoring agent
VanillinOne methoxy group; aldehydeKnown for its use as a flavoring agent; less complex than 2-Methylveratraldehyde
EugenolOne methoxy group; allyl chainExhibits strong clove-like aroma; used in perfumery
AnisaldehydeOne methoxy group; aldehydeCommonly used as a flavoring agent; simpler structure than 2-Methylveratraldehyde

Uniqueness

2-Methylveratraldehyde is distinguished by its dual methoxy substituents on the benzene ring, which enhance its aromatic properties compared to similar compounds like vanillin or anisaldehyde. Its unique structure contributes to its specific applications in fragrances and pharmaceuticals.

2-Methylveratraldehyde (3,4-dimethoxy-2-methylbenzaldehyde) emerged as a critical intermediate in mid-20th-century pharmaceutical research. Its synthesis was first reported in the context of radiolabeled compound production, particularly for carbon-14 labeling of ormetoprim, a sulfonamide potentiator. A 1986 study by Liebman et al. detailed its preparation via Grignard reagent carbonation using 2-bromo-4,5-dimethoxytoluene and subsequent oxidation. The compound gained prominence due to its structural utility in synthesizing bioactive molecules, such as protoberberine alkaloids, which exhibit antitumor and antimicrobial properties.

Key milestones include:

  • 1970s: Utilization in Hoffmann-La Roche’s synthesis of pyrimidine derivatives for antibacterial agents.
  • 1980s: Optimization of radiolabeling techniques for metabolic studies.
  • 2000s: Application in asymmetric synthesis of natural products, such as cerasonine.

Nomenclature and Chemical Identity

2-Methylveratraldehyde is systematically named 3,4-dimethoxy-2-methylbenzaldehyde, reflecting its substitution pattern on the benzene ring. Its identity is defined by:

PropertyValue
CAS Registry Number51234-09-4
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
IUPAC Name3,4-dimethoxy-2-methylbenzaldehyde
SMILESCOC1=C(OC)C=C(C=O)C=C1C
InChIKeySDPDVKKZRJAMEK-UHFFFAOYSA-N

Structural features include:

  • A benzene core with methoxy (-OCH₃) groups at positions 3 and 4.
  • A methyl (-CH₃) group at position 2.
  • An aldehyde (-CHO) functional group at position 1.

X-ray crystallography confirms its planar aromatic system with bond angles consistent with resonance stabilization.

Industrial and Academic Relevance

Industrial Applications

  • Pharmaceutical Synthesis:

    • Key intermediate for ormetoprim (antimicrobial agent).
    • Used in prazosin (antihypertensive drug) and tiapamil (calcium channel blocker).
    • Patent DD251258A3 highlights its role in scalable Sommelet reactions for aldehyde production.
  • Agrochemicals:

    • Serves as a precursor for herbicides targeting plant cytochrome P450 enzymes.
  • Fragrance Industry:

    • Contributes to woody, caramel-like notes in perfumes due to its stable aromatic profile.

Academic Research

  • Natural Product Synthesis: Facilitates asymmetric synthesis of protoberberine alkaloids (e.g., cerasonine) via Pictet-Spengler reactions.
  • Methodology Development:
    • Optimized Sommelet reaction yields (71–75%) using tetrachloromethane.
    • Palladium-catalyzed cross-coupling for functionalized benzaldehyde derivatives.

Table 1: Key Synthetic Routes and Yields

MethodConditionsYieldReference
Grignard Carbonation¹⁴CO₂, MnO₂ oxidation61%
Modified Sommelet ReactionCCl₄, HMTA, reflux75%
Vilsmeier-Haack ReactionPOCl₃, DMF, 90°C94%

Spectral Characterization

  • ¹H NMR (CDCl₃): δ 2.51 (s, 3H, CH₃), 3.88 (s, 6H, OCH₃), 7.62 (s, 1H, ArH), 9.82 (s, 1H, CHO).
  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O methoxy).

XLogP3

1.7

Wikipedia

2-METHYLVERATRALDEHYDE

Dates

Modify: 2023-08-16

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